molecular formula C20H27N5O2S B11433308 N1-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(pyridin-3-ylmethyl)oxalamide

N1-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B11433308
M. Wt: 401.5 g/mol
InChI Key: IIBZJMZAIHNKEJ-UHFFFAOYSA-N
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Description

“N1-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(pyridin-3-ylmethyl)oxalamide” is a complex organic compound that features a combination of piperazine, thiophene, pyridine, and oxalamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(pyridin-3-ylmethyl)oxalamide” typically involves multi-step organic synthesis. The process may include:

    Formation of the piperazine derivative: Starting with 4-methylpiperazine, the compound is reacted with a suitable alkylating agent to introduce the thiophene group.

    Introduction of the pyridine moiety: The intermediate is then reacted with a pyridine derivative under appropriate conditions.

    Oxalamide formation: Finally, the oxalamide group is introduced through a condensation reaction with oxalyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and piperazine moieties.

    Reduction: Reduction reactions could target the oxalamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the thiophene and pyridine groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Biochemistry: Studied for its interactions with biological macromolecules.

Industry

    Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of “N1-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(pyridin-3-ylmethyl)oxalamide” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in “N1-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(pyridin-3-ylmethyl)oxalamide” may confer specific properties, such as enhanced binding affinity to certain biological targets or unique electronic properties useful in material science.

Properties

Molecular Formula

C20H27N5O2S

Molecular Weight

401.5 g/mol

IUPAC Name

N'-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-N-(pyridin-3-ylmethyl)oxamide

InChI

InChI=1S/C20H27N5O2S/c1-15(23-20(27)19(26)22-14-16-5-3-7-21-13-16)18(17-6-4-12-28-17)25-10-8-24(2)9-11-25/h3-7,12-13,15,18H,8-11,14H2,1-2H3,(H,22,26)(H,23,27)

InChI Key

IIBZJMZAIHNKEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C)NC(=O)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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